Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC18234326
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (1S,5R)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?; |
| Standard InChI Key | DTSINJOVEHJXAR-FTEHNKOGSA-N |
| Isomeric SMILES | C1[C@@H]2CNC[C@H]1C2C(=O)O.Cl |
| Canonical SMILES | C1C2CNCC1C2C(=O)O.Cl |
Introduction
Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a complex organic compound featuring a unique bicyclic structure with a nitrogen atom integrated into its framework. This compound is of significant interest in medicinal chemistry, particularly for its potential applications in developing pharmaceuticals that target neurological pathways and enzyme interactions.
Synthesis and Reactions
The synthesis of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves multiple steps, often requiring precise control over reaction conditions to optimize yield and purity. Common reagents used in these reactions include alcohols for esterification, reducing agents like lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.
Biological Activity and Applications
Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride exhibits biological activity that may influence enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to potentially inhibit certain enzymes or alter their functions, making it a candidate for further study in pharmacology.
Comparison with Similar Compounds
Several compounds share structural similarities with exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, including:
Research Findings
Research indicates that the bicyclic structure of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride allows it to fit into active sites of enzymes, potentially inhibiting their activity or modifying their function. This makes it a valuable compound for studying pharmacological interactions and developing new drugs.
Storage and Handling
This compound should be stored under controlled conditions, typically at room temperature, and handled with appropriate safety precautions due to its potential biological activity and chemical reactivity.
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